tert-butyl 1H-pyrrol-2-ylcarbamate
Description
Significance of Pyrrole (B145914) Scaffolds in Advanced Organic Synthesis
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of natural products and synthetic compounds. nih.govresearchgate.netbiolmolchem.com Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its fundamental role in nature. nih.gov In the realm of synthetic chemistry, the pyrrole scaffold is prized for its unique electronic properties and reactivity, which allow for a multitude of chemical transformations. nih.gov
Pyrrole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netontosight.airsc.orgnih.gov This has made them a focal point in medicinal chemistry and drug discovery. researchgate.netrsc.orgnih.gov The ability to introduce various substituents onto the pyrrole ring enables the fine-tuning of its pharmacological profile, making it a privileged scaffold in the design of new therapeutic agents. researchgate.netresearchgate.net
Role of the tert-Butyl Carbamate (B1207046) (Boc) Group in Amine Protection and Diverse Functionalization Strategies
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. wikipedia.org Its popularity stems from its ease of introduction, stability under a range of reaction conditions, and facile removal under acidic conditions. wikipedia.orgtandfonline.com In the context of pyrrole chemistry, the Boc group serves a dual purpose: it protects the nitrogen atom of an amino group from unwanted reactions and can also be used to modulate the reactivity and direct the functionalization of the pyrrole ring itself. ontosight.ainih.govnih.gov
The attachment of a Boc group to the pyrrole nitrogen, forming an N-Boc-pyrrole, alters the electron density of the ring, thereby influencing the regioselectivity of subsequent electrophilic substitution reactions. nih.govnih.gov This directing effect is a powerful tool for chemists, allowing for the selective synthesis of specific pyrrole isomers that would be difficult to obtain otherwise. nih.gov For instance, the iridium-catalyzed C–H borylation of N-Boc-pyrrole proceeds with high regioselectivity for the 3-position, a different outcome than that observed with unprotected pyrrole. nih.gov
Furthermore, the Boc group's predictable cleavage under specific conditions, such as with trifluoroacetic acid or hydrochloric acid, allows for the timely unmasking of the amine or the pyrrole nitrogen for further synthetic manipulations. wikipedia.orgtandfonline.com This strategic protection and deprotection are central to the multi-step synthesis of complex molecules containing the pyrrole motif. ontosight.ainih.gov
Overview of Contemporary Academic Research Trajectories for N-Protected Pyrrole Systems
Current academic research continues to explore the vast potential of N-protected pyrrole systems, with a significant focus on developing novel synthetic methodologies and accessing new chemical space. Researchers are actively investigating new ways to functionalize the pyrrole ring, often leveraging the directing effects of protecting groups like Boc. nih.govscitechdaily.com
One prominent research area involves the development of more efficient and selective C-H functionalization reactions. nih.govscitechdaily.com These methods aim to directly convert the C-H bonds of the pyrrole ring into other functional groups, offering a more atom-economical and streamlined approach to synthesis. Recent advancements include electrochemical methods for single-carbon insertion into polysubstituted pyrroles, a transformation governed by the electronic properties of the nitrogen-protecting group. scitechdaily.com
Another active field of research is the synthesis of polysubstituted pyrroles with diverse substitution patterns. researchgate.netacs.org The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, has proven to be a powerful strategy for rapidly assembling complex pyrrole structures. acs.org For example, a novel methodology has been developed to access 2-aminopyrroles endowed with an N-Boc-protected 2-amino group and an unsubstituted pyrrole nitrogen, which is crucial for further selective transformations. acs.org
The synthesis and application of novel N-protected pyrrole derivatives in materials science is also a growing area of interest. researchgate.nettue.nl The unique electronic properties of the pyrrole ring make it an attractive building block for conducting polymers and other functional materials. biolmolchem.com Research in this area includes the synthesis of N-t-BOC protected pyrrole-sulfur oligomers and polymers as precursors to organic analogues of poly(sulfur nitride). tue.nl
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZRREGKVGYJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 1h Pyrrol 2 Ylcarbamate and Its Derivatives
Direct Synthesis Strategies for Pyrrole-2-ylcarbamates
Direct synthesis strategies involve the modification of an existing pyrrole (B145914) molecule. These methods are often straightforward and rely on the inherent reactivity of the pyrrole nucleus to introduce the desired carbamate (B1207046) functionality at the C2 position.
The most direct route to tert-butyl 1H-pyrrol-2-ylcarbamate involves the protection of 2-aminopyrrole with di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly known as Boc anhydride (B1165640). This reagent is widely used in organic synthesis to install the tert-butoxycarbonyl (Boc) protecting group onto amine functional groups. nih.gov The reaction proceeds by the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
The process is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). nih.govresearchgate.net The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The resulting N-tert-butoxycarbonyl derivative is a stable carbamate. nih.gov While this method is conceptually simple, the stability and availability of the 2-aminopyrrole starting material can be a practical challenge.
Table 1: Typical Conditions for Boc Protection of Amines
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | nih.gov |
| Base | Sodium Bicarbonate, 4-dimethylaminopyridine (DMAP) | nih.govresearchgate.net |
| Solvent | Acetonitrile, Dichloromethane, or aqueous conditions | nih.govresearchgate.net |
| Temperature | 0 °C to room temperature | researchgate.net |
An alternative to direct carbamoylation of 2-aminopyrrole is the regioselective introduction of a nitrogen-based functional group onto the pyrrole ring, followed by protection. Pyrroles generally undergo electrophilic substitution preferentially at the α-position (C2 or C5) due to the superior stability of the resulting protonated intermediate. rsc.org
One strategy involves the regioselective amination of a pyrrole derivative. For instance, palladium-catalyzed amination reactions can be employed to introduce an amino group onto a pre-functionalized pyrrole, such as a 2-bromopyrrole. Efficient methods for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles have been developed, suggesting a similar approach could be viable for pyrrole systems. nih.gov Once the 2-aminopyrrole is formed, it can be protected with Boc anhydride as described previously.
Pyrrole Core Formation with Integrated Boc Protection
These strategies involve building the pyrrole ring from acyclic precursors in a way that incorporates the Boc-protected amino group. This approach circumvents the potential difficulties of handling 2-aminopyrrole directly.
A number of classical and modern pyrrole syntheses can be adapted to produce this compound. The Clauson-Kaas synthesis, for example, reacts a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium. nih.gov By using tert-butyl carbamate as the nitrogen source, this reaction can directly yield N-Boc-pyrrole. A general procedure involves heating the carbamate with 2,5-dimethoxytetrahydrofuran in acetic acid to reflux. nih.gov To generate the 2-substituted target compound, a suitably substituted 1,4-dicarbonyl precursor would be required.
Another powerful approach is the three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides, which provides a novel and efficient route to 2-aminopyrrole systems. acs.org Adapting this methodology by using a starting material that leads to a Boc-protected amine could be a viable, albeit complex, strategy.
Palladium-catalyzed reactions are powerful tools for constructing complex heterocyclic systems. For derivatives where the pyrrole is fused to another ring, palladium-catalyzed heteroannulation offers a regioselective route. One such method involves the reaction of 2-amino-3-iodoquinoline derivatives with internal alkynes to form pyrrolo[2,3-b]quinolines. koreascience.kr
A more general approach is a two-component palladium-catalyzed arylation/cyclization cascade. This transformation couples aryl halides with propargylic esters or ethers, followed by a 5-endo-dig cyclization to yield highly functionalized N-fused pyrroloheterocycles. nih.gov By choosing a propargylic precursor that contains a Boc-protected amine, it is conceivable that this methodology could be adapted to synthesize fused systems containing the tert-butyl pyrrol-2-ylcarbamate moiety.
Table 2: Palladium-Catalyzed Heteroannulation Strategies
| Strategy | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Arylation/Cyclization Cascade | Aryl Halides, Propargylic Esters/Ethers | Palladium Catalyst | N-fused Pyrroloheterocycles | nih.gov |
| Heteroannulation | 2-Amino-3-iodoquinolines, Internal Alkynes | Palladium Catalyst | Pyrrolo[2,3-b]quinolines | koreascience.kr |
Tandem, or cascade, reactions provide an efficient means of building molecular complexity in a single pot. A notable example is the one-pot tandem enyne cross-metathesis followed by cyclization. The reaction of propargylamines with ethyl vinyl ether, catalyzed by a Grubbs-type ruthenium catalyst, directly yields substituted pyrroles. nih.govorganic-chemistry.org
This methodology is particularly relevant for the synthesis of 1,2,3-substituted pyrroles. nih.gov By employing a propargylamine (B41283) substrate where the nitrogen is already protected with a Boc group, this tandem reaction could directly afford a precursor to this compound. The reaction is often performed under microwave irradiation, which can significantly reduce reaction times. organic-chemistry.org Optimization studies have shown that temperature, solvent, and catalyst loading are key parameters for achieving high yields. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name | Chemical Formula |
|---|---|---|
| This compound | - | C₉H₁₄N₂O₂ |
| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride | C₁₀H₁₈O₅ |
| Pyrrole | - | C₄H₅N |
| 2-Aminopyrrole | - | C₄H₆N₂ |
| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |
| 2,5-Dimethoxytetrahydrofuran | - | C₆H₁₂O₃ |
| tert-Butyl carbamate | - | C₅H₁₁NO₂ |
| Dimethyl acetylenedicarboxylate | DMAD | C₆H₆O₄ |
| Ethyl vinyl ether | EVE | C₄H₈O |
Synthesis of Substituted tert-Butyl 1H-Pyrrol-2-ylcarbamates
The derivatization of this compound is crucial for its application in medicinal chemistry and materials science. The introduction of various substituents onto the pyrrole ring can significantly alter the compound's electronic properties, reactivity, and biological activity. ontosight.ai This section explores common strategies for synthesizing substituted tert-butyl 1H-pyrrol-2-ylcarbamates.
Introduction of Halogen Substituents (e.g., Iodination, Bromination)
Halogenated pyrroles are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. The introduction of halogen atoms, such as iodine and bromine, onto the this compound backbone can be achieved through electrophilic halogenation.
Bromination: The bromination of pyrrole derivatives can be performed using various brominating agents. For instance, the reaction of a pyrrole substrate with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can lead to the introduction of bromine atoms. buketov.edu.kz In some cases, the reaction is initiated with a radical initiator like azobis(isobutyronitrile) (AIBN) and carried out at elevated temperatures. buketov.edu.kz Acetic acid can also be used as a solvent for bromination with elemental bromine. buketov.edu.kz The choice of solvent and reaction conditions can influence the regioselectivity and the degree of halogenation. For example, a study on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in different solvents like carbon tetrachloride, acetic acid, and chloroform (B151607) resulted in the formation of the same crystalline product, diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. buketov.edu.kz
A specific example is the synthesis of tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, which highlights the possibility of having both a halogen and a cyano group on the pyrrole ring. uni.lu Another related synthesis involved the creation of tert-butyl 2-amino-4-bromophenylcarbamate as an intermediate for further derivatization. researchgate.net
Iodination: Iodination can be achieved using reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction conditions are typically mild to prevent decomposition of the sensitive pyrrole ring.
Table 1: Halogenation of Pyrrole Derivatives
| Halogenating Agent | Substrate | Solvent | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Carbon Tetrachloride | Boiling, AIBN initiator | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | buketov.edu.kz |
| Bromine | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Acetic Acid | 38-50°C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | buketov.edu.kz |
| Not Specified | Not Specified | Not Specified | Not Specified | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | uni.lu |
Trifluoromethylation and Other Electron-Withdrawing Group Incorporations
The incorporation of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and biological activity.
Trifluoromethylation: The introduction of a trifluoromethyl group onto the pyrrole ring can be accomplished using various trifluoromethylating agents. Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are commonly employed. The reaction is often facilitated by metal catalysts, such as copper or silver salts, or by the use of strong bases. These conditions promote the incorporation of the CF3 group at specific positions of the pyrrole ring.
Other Electron-Withdrawing Groups: Besides trifluoromethylation, other electron-withdrawing groups like the cyano group (-CN) can be introduced. For example, tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate is a derivative where a cyano group is present at the 2-position of the pyrrole ring. ontosight.ai The synthesis of such compounds often involves multi-step processes starting from simpler precursors. ontosight.aiontosight.ai The presence of these groups significantly influences the chemical reactivity and biological interactions of the molecule. ontosight.ai
Table 2: Introduction of Electron-Withdrawing Groups
| Reagent | Group Introduced | Catalyst/Conditions | Product Example | Reference |
| Trifluoromethyl iodide/sulfonates | Trifluoromethyl (-CF3) | Copper or silver salts / Strong bases | tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate | |
| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (-Boc) | Triethylamine, DMAP | tert-Butyl 2-((adamantan-2-yl)carbamoyl)-4-bromo-1H-pyrrole-1-carboxylate | nih.gov |
| Not Specified | Cyano (-CN) | Not Specified | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | ontosight.ai |
Preparation of Alkylated and Arylated Derivatives
The introduction of alkyl and aryl groups to the pyrrole ring can be achieved through various synthetic methods, including cross-coupling reactions and reactions with electrophiles. wikipedia.org
Alkylation: N-substituted pyrroles can be metalated at the carbon atoms, making them susceptible to alkylation. The choice of the metal and solvent is critical for regioselectivity. For instance, the use of nitrophilic metals like MgX can lead to alkylation primarily at the C2 position. wikipedia.org Alkyl groups can also be introduced via cross-coupling reactions. wikipedia.org
Arylation: Arylated pyrroles can be synthesized through methods like the Suzuki or Stille cross-coupling reactions, where a halogenated pyrrole derivative is coupled with an organoboron or organotin reagent, respectively. These reactions are typically catalyzed by palladium complexes.
A study describes the synthesis of 2-arylthio-2-cyclohexenone derivatives through a Diels-Alder reaction of 4-arylthio-3-hydroxy-2-pyrones, which can be seen as a method for creating arylated systems. mdpi.com
Stereoselective Synthesis and Chiral Induction in Pyrrole-Related Systems
The synthesis of chiral molecules containing a pyrrole framework is a significant area of research, with strategies focusing on either forming the pyrrole ring from chiral starting materials or attaching a chiral auxiliary to a pre-existing pyrrole ring. rsc.org Reviews published between 2010 and 2023 summarize various synthetic strategies towards creating pyrroles within chiral frameworks, including those with chiral centers on substituents and axially chiral systems. rsc.orgnih.gov
One approach involves the use of chiral catalysts or reagents to induce stereoselectivity in reactions involving pyrrole precursors. For example, an asymmetric Mannich reaction has been used to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. orgsyn.org Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a key intermediate for the natural product jaspine B, from L-serine. researchgate.net
Optimization of Reaction Conditions and Scaled-Up Preparation Processes
The efficiency and scalability of synthetic routes are critical for the practical application of this compound and its derivatives. Optimization of reaction conditions, including solvent choice and temperature, plays a pivotal role.
Solvent Effects and Temperature Control in Reaction Efficiency
The choice of solvent can significantly impact the outcome of a reaction. For instance, in the Paal-Knorr pyrrole synthesis, the use of ionic liquids or deep eutectic solvents (like a combination of urea (B33335) or glycerol (B35011) with choline (B1196258) chloride) has been explored as environmentally friendly alternatives to traditional organic solvents. uctm.edu These "green" chemistry approaches can offer mild reaction conditions and simplify product isolation. uctm.edu Water has also been investigated as a reaction medium for this synthesis. uctm.edu
Temperature is another critical parameter. For example, the Boc protection group is known to be thermally sensitive and prolonged exposure to temperatures above 85–90 °C should be avoided to prevent its cleavage. orgsyn.org Conversely, some reactions require heating to proceed at a reasonable rate. For instance, the cycloadditions of 5-(BocNH)-2(H)pyran-2-one with various dienophiles were carried out by heating at 100 °C. mdpi.com
The optimization of reaction conditions often involves a systematic study of various parameters. For example, in the synthesis of 3,5-disubstituted 1H-pyrazoles, the reaction of hydrazine (B178648) hydrate (B1144303) with a diyne was tested under various conditions to achieve the best results. researchgate.net Similarly, the optimization of a cross-dehydrogenative coupling reaction involved studying the effects of catalyst concentration, reaction temperature, and oxidant concentration. researchgate.net
Catalyst and Ligand Selection for Enhanced Selectivity and Yield
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone reaction for the synthesis of aryl amines from aryl halides, and its principles are frequently applied to heterocyclic systems like pyrroles. wikipedia.orglibretexts.orgorganic-chemistry.org The development of this reaction has progressed through several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The selection of the appropriate ligand for the palladium catalyst is paramount in achieving high yields and selectivity, particularly in preventing the formation of undesired byproducts.
Phosphine (B1218219) Ligands: The evolution of phosphine ligands has been critical to the success of C-N coupling reactions.
First-Generation Ligands: Early systems utilized ligands like tri-ortho-tolylphosphine. nih.gov
Bidentate Phosphine Ligands: The introduction of bidentate phosphine ligands such as BINAP (diphenylphosphinobinapthyl) and DPPF (diphenylphosphinoferrocene) marked a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org These ligands are thought to accelerate the reaction by preventing the formation of inactive palladium dimers. wikipedia.org
Sterically Hindered Monodentate Ligands: Further improvements came with the development of sterically hindered and electron-rich monodentate phosphine ligands. Biaryl dialkylphosphine ligands, developed by Buchwald and coworkers, expanded the reaction's scope to include weak nitrogen nucleophiles. nih.gov A notable example is the use of a highly active catalyst based on palladium and a sterically hindered Josiphos-family ligand, which allows for coupling with low levels of palladium and provides excellent selectivity for monoarylation. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for challenging coupling reactions. A new class of large-but-flexible Pd-BIAN-NHC catalysts has been designed for the Buchwald-Hartwig amination of coordinating heterocycles. nih.gov These robust catalysts permit cross-coupling under practical, aerobic conditions and are effective for a variety of amines, including those attached to historically difficult heterocyclic systems like oxazoles and thiazoles. nih.gov The BIAN-INon ligand, in particular, has proven highly effective. nih.gov
Domino Methodology: An alternative, metal-free approach has been developed for the synthesis of 2-aminopyrroles. This method utilizes a domino reaction involving a novel propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. acs.org A key feature of this process is the temperature-dependent migration and elimination of one of two N-Boc groups, which allows for the selective synthesis of a single 2-aminopyrrole isomer with an N-Boc protected amino group at the C2 position and an unsubstituted pyrrole nitrogen (N-H). acs.org This provides a direct route to the desired this compound scaffold. acs.org
| Catalyst/Ligand System | Key Features | Application Scope |
|---|---|---|
| Palladium / Bidentate Phosphines (e.g., BINAP, DPPF) | Provides high rates and yields; prevents catalyst deactivation. wikipedia.org | Efficient coupling of primary amines with aryl iodides and triflates. wikipedia.org |
| Palladium / Sterically Hindered Monodentate Phosphines (e.g., Josiphos-type) | High activity with low catalyst loading; excellent selectivity for monoarylation. nih.gov | Coupling of aryl chlorides, bromides, and iodides with primary amines, N-H imines, and hydrazones. nih.gov |
| Pd-BIAN-NHC Catalysts (e.g., BIAN-INon ligand) | Robust, large, and flexible; operates under aerobic conditions. nih.gov | Challenging amination of coordinating heterocycles (e.g., oxazoles, thiazoles). nih.gov |
| Metal-Free Domino Reaction (3,4-diaza Cope rearrangement) | Provides selective N-Boc protection at the C2-amino group with a free pyrrole N-H. acs.org | Synthesis of substituted 2-aminopyrroles from N-alkynyl, N′-vinyl hydrazides. acs.org |
Process Intensification and Feasibility Studies for Preparative Scale
Scaling up the synthesis of this compound from the laboratory bench to a preparative or industrial scale presents several challenges that require process intensification and feasibility studies. These studies aim to develop a process that is not only high-yielding but also cost-effective, safe, and commercially viable. researchgate.net
Key considerations for large-scale synthesis include:
Reagent Selection: The use of inexpensive and readily available starting materials is crucial for a cost-effective process. For instance, in the synthesis of related pharmacologically important intermediates, processes have been improved by replacing expensive reagents with more economical alternatives, such as using potassium permanganate (B83412) (KMnO4) for oxidative cleavage. researchgate.net
Catalyst Loading: While palladium catalysts are highly efficient, their cost can be a significant factor on a large scale. Process optimization focuses on minimizing the catalyst loading to the lowest effective levels without compromising yield or reaction time. libretexts.orgnih.gov Catalyst systems that are highly active, such as those using sterically hindered phosphine ligands, are advantageous as they can be effective at very low concentrations. nih.gov
Solvent and Reaction Conditions: The choice of solvent, temperature, and reaction time must be optimized for scalability. For example, a large-scale synthesis of N-protected-β-aminonitriles utilized tetrahydrofuran (B95107) (THF) and optimized the addition rates and heating times for an 18-hour reflux period. researchgate.net The entire process, including work-up procedures like extraction and recrystallization, must be designed to be manageable in large reactors. researchgate.net
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large quantities. nih.gov Therefore, developing a process where the final product can be isolated through simpler methods like filtration and recrystallization is highly desirable. researchgate.netresearchgate.net For example, a scalable synthesis of a hexahydrocyclopentapyrrolone derivative was designed so the crude product could be obtained by filtration and washed with water and hexane (B92381) to achieve high purity. nih.gov
Safety and Environmental Impact: The scalability of a synthetic route also depends on the safety of the reagents and the environmental impact of the process. The development of metal-free syntheses, such as the domino methodology for 2-aminopyrroles, is attractive as it avoids the use of potentially toxic and expensive heavy metals. acs.org
Feasibility studies often involve kinetic analysis of the reaction to understand the reaction progress and identify any bottlenecks. organic-chemistry.org This data guides the optimization of reaction parameters to ensure a robust and reproducible process on a larger scale.
Chemical Reactivity and Transformation Pathways of Tert Butyl 1h Pyrrol 2 Ylcarbamate Systems
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring in tert-butyl 1H-pyrrol-2-ylcarbamate is electron-rich, rendering it susceptible to electrophilic substitution. The carbamate (B1207046) group's position influences the regioselectivity of these reactions. The tert-butyl carbamate group can be modified to influence the pyrrole ring's reactivity, enabling various substitution patterns. ontosight.ai
Conversely, nucleophilic substitution on the unsubstituted pyrrole ring is generally challenging due to its electron-rich nature. However, the introduction of electron-withdrawing groups or the formation of specific intermediates can facilitate such reactions.
Metal-Catalyzed Cross-Coupling Reactions at Functionalized Pyrrole Centers
Functionalized derivatives of this compound are key substrates for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for creating C-C bonds. libretexts.org In the context of pyrrole systems, this reaction has been investigated for coupling variously substituted indazoles, benzimidazoles, pyrazoles, and indoles. nih.gov While standard protocols can be challenging with substrates bearing free N-H groups, specific precatalysts and conditions have been developed to facilitate the coupling of unprotected, nitrogen-rich heterocycles in good to excellent yields. nih.gov
For instance, the coupling of a halogenated pyrrole derivative with a boronic acid can proceed under mild conditions using a suitable palladium catalyst and base. The reaction's efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-chloroindazole (unprotected) | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | Modest |
| 2 | 3-chloroindazole (Bn-protected) | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 60 | High |
| 3 | Various aryl halides | Various boronic acids | P1 or P2 precatalyst | K3PO4 | Dioxane/H2O | 60 | Good to Excellent |
Data compiled from studies on related nitrogen-rich heterocycles. nih.gov
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, proving vital for synthesizing conjugated and rigid structures found in natural products and pharmaceuticals. nih.gov Copper-free Sonogashira reactions have been developed to circumvent issues like homocoupling and catalyst sensitivity. nih.gov Novel palladium precatalysts have enabled these couplings at room temperature with excellent functional group tolerance. nih.gov A notable application involves the carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbonyl source to produce alkynyl imines, which can then be hydrolyzed to alkynones. organic-chemistry.orgresearchgate.net
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile, such as a halide or triflate. libretexts.orgwikipedia.org This method is versatile, allowing for the formation of C-C bonds between various sp2-hybridized carbons. libretexts.org The reactivity of the organostannane partner generally follows the order: alkynyl > alkenyl > aryl > allyl = benzyl (B1604629) > α-alkoxy > alkyl. libretexts.org Additives like lithium chloride can enhance the reaction rate. libretexts.org
Table 2: Comparison of Sonogashira and Stille Coupling Features
| Feature | Sonogashira Coupling | Stille Coupling |
| Coupling Partners | Terminal alkyne + Aryl/Vinyl halide | Organostannane + Organic electrophile |
| Catalyst | Palladium (often with copper co-catalyst) | Palladium |
| Key Advantage | Synthesis of alkynes | Wide scope of coupling partners |
| Noteworthy Variation | Copper-free and carbonylative versions | Can be enhanced with additives like LiCl |
The pyrrole core of this compound can undergo both oxidation and reduction, leading to derivatives with altered chemical properties. Oxidation can result in the formation of products like 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl derivatives. Reductive processes can lead to the saturation of the pyrrole ring, forming pyrrolidine (B122466) structures, or the modification of substituents without altering the core. The specific outcomes of these transformations are highly dependent on the reagents and reaction conditions employed.
Cycloaddition Reactions Involving Pyrrole-Carbamate Dienes
Pyrrole systems can participate as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. The electronic nature of the pyrrole ring and its substituents plays a crucial role in the feasibility and outcome of these reactions.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. While simple pyrroles are often poor dienes, the presence of certain substituents can enhance their reactivity. For instance, N-Boc-3-methylpyrrole can be synthesized via a Diels-Alder reaction. researchgate.net The regioselectivity of the reaction is governed by the electronic and steric properties of both the pyrrole diene and the dienophile. In some cases, pyrrole derivatives can act as "chameleon" dienes, reacting with both electron-rich and electron-deficient dienophiles. mdpi.com
Mechanistic Investigations of Thermal Dimerization and Cycloaddition Pathways
The thermal behavior of pyrrole and its derivatives is a subject of significant interest in understanding their stability and reactivity under elevated temperatures. While specific studies on the thermal dimerization of this compound are not extensively documented, the thermal decomposition of the parent pyrrole molecule offers foundational insights. The thermal decomposition of pyrrole is proposed to initiate via a reversible 1,2-hydrogen shift to form 2H-pyrrole (pyrrolenine). nih.gov This intermediate can then undergo C-N bond cleavage, leading to a biradical species that subsequently rearranges to form products like cis-crotonitrile and allyl cyanide. nih.gov The presence of the N-Boc (tert-butyloxycarbonyl) group on the pyrrole nitrogen in related compounds like N-Boc-pyrrole imparts different thermal characteristics. N-Boc-pyrrole is known to be a liquid at room temperature with a boiling point of 91-92 °C at 20 mmHg, indicating a degree of thermal stability. sigmaaldrich.com However, at higher temperatures, thermolytic deprotection of N-Boc groups can occur, typically at temperatures around 150 °C or higher, proceeding through fragmentation to the corresponding amine (or in this case, aminopyrrole), isobutylene, and carbon dioxide.
The pyrrole ring, particularly when the nitrogen is substituted with an electron-withdrawing group like the Boc-carbamate, can function as a diene in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comyoutube.com The reactivity of the diene is enhanced by electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. youtube.comchemistrysteps.com In the case of this compound, the carbamate group's electronic effect on the pyrrole ring will influence its reactivity as a diene. While the nitrogen lone pair can be electron-donating, the adjacent carbonyl group is electron-withdrawing.
Studies on related 2-aminopyrrole systems have shown their participation in cycloaddition reactions. For instance, a novel three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides leads to the synthesis of 2-aminopyrroles through a proposed 1,3-dipolar cycloaddition mechanism. nih.gov Furthermore, the Diels-Alder chemistry of pyrroles has been explored, with intramolecular versions of the reaction being reported for 1-pyrrolyl fumarates, demonstrating the capability of the pyrrole ring to act as a diene. The partial aromatic character of pyrrole can limit its reactivity, but substitution with electron-withdrawing groups on the nitrogen can enhance its diene character.
While specific mechanistic studies on the cycloaddition of this compound are limited, it is plausible that it can participate in Diels-Alder reactions with suitable dienophiles, particularly those bearing electron-withdrawing groups. The reaction would likely proceed via a concerted mechanism, typical for Diels-Alder reactions, leading to the formation of bicyclic adducts. nih.gov The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the diene and the dienophile.
Deprotection Strategies for the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Various strategies have been developed for the deprotection of Boc-protected amines, and these are applicable to this compound.
Acid-catalyzed deprotection is the most common method. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are highly effective. organic-chemistry.org The reaction proceeds by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. Subsequent decarboxylation of the resulting carbamic acid yields the free amine. Other acidic reagents that can be employed include hydrochloric acid (HCl) in various organic solvents or water, and aqueous phosphoric acid. nih.govnih.gov The use of Lewis acids like ytterbium triflate has also been reported for the selective deprotection of tert-butyl esters, and similar reactivity could be expected for Boc groups. niscpr.res.in
While acidic conditions are prevalent, basic conditions can also be used for the deprotection of Boc groups on certain heteroarenes. For instance, aqueous methanolic potassium carbonate under reflux has been shown to be an effective deprotecting agent for the Boc group on indoles, carbazole, and pyrrole, particularly when the heteroarene bears electron-withdrawing groups. researchgate.net
Enzymatic methods offer a milder alternative for Boc deprotection. Lipases and esterases have been identified that can hydrolyze tert-butyl esters of protected amino acids, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov This suggests the potential for enzymatic deprotection of the carbamate in this compound under specific conditions.
Table 1: Selected Deprotection Methods for Boc-Protected Amines and Related Systems
| Reagent/Condition | Substrate (if specified) | Solvent | Temperature | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | General N-Boc amines | Dichloromethane (DCM) | Room Temp. | High | organic-chemistry.org |
| Hydrochloric acid (HCl) | General N-Boc amines | Various | Room Temp. | High | nih.gov |
| Aqueous Phosphoric Acid (85%) | tert-butyl carbamates | - | Mild | High | nih.gov |
| Ytterbium triflate (5 mol%) | tert-butyl benzoate | Nitromethane | 45-50 °C | 99 | niscpr.res.in |
| Potassium carbonate | N-Boc-pyrrole | Aqueous Methanol | Reflux | High | researchgate.net |
| Oxalyl chloride (3 equiv.) | N-Boc-anilines | Methanol | Room Temp. | >70 | nih.gov |
| Magic blue (MB•+)/Triethylsilane | tert-butyl carbamates | - | Mild | High | nih.gov |
Derivatization at the Carbamate Nitrogen and Pyrrole Ring Substituents
The presence of both a carbamate nitrogen and a pyrrole ring in this compound provides multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.
Amide Bond Formation:
The carbamate nitrogen in this compound can undergo acylation to form N-acylurea derivatives. This transformation can be achieved by reacting the carbamate with an acylating agent. A general method for the synthesis of acyl ureas involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates, which then react with amines (or in this case, the carbamate) to form the desired product. organic-chemistry.org Another approach involves the reaction of carboxylic acids with N,N'-dialkyl carbodiimides, which form a reactive O-acylisourea intermediate that can rearrange to an N-acylurea. ias.ac.in
Furthermore, the synthesis of N,N'-disubstituted ureas and carbamates can be achieved from N-acylbenzotriazoles. The intermediate acyl-azide undergoes a Curtius rearrangement to an isocyanate, which can then react with an amine or alcohol. rsc.org While these methods are general, they provide plausible routes for the acylation of the carbamate nitrogen in this compound.
N-Alkylation Reactions:
Alkylation can occur at either the carbamate nitrogen or the pyrrole nitrogen, depending on the reaction conditions and the nature of the alkylating agent. Alkylation of the carbamate nitrogen is less common but can be achieved under specific conditions.
More commonly, the pyrrole nitrogen can be alkylated. However, in this compound, the pyrrole nitrogen is already substituted with the carbamate group. Therefore, alkylation would likely target other positions on the pyrrole ring if the ring is sufficiently activated, or it could potentially occur at the exocyclic carbamate nitrogen after deprotonation with a strong base.
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, using an alkyl halide and a Lewis acid catalyst. cerritos.eduaklectures.com This could potentially be applied to the pyrrole ring of this compound, although the regioselectivity would need to be carefully controlled. The Hoffman alkylation of amines with alkyl halides is another common method, but direct N-alkylation of the carbamate would be challenging. sciencemadness.org
Table 2: Representative Derivatization Reactions
| Reaction Type | Reactants | Reagent/Catalyst | Product Type | Reference |
| N-Acylurea Synthesis | Primary amide, Oxalyl chloride, Amine/Carbamate | - | N-Acylurea | organic-chemistry.org |
| N-Acylurea Synthesis | Carboxylic acid, N,N'-dialkyl carbodiimide | - | N-Acylurea | ias.ac.in |
| Carbamate Synthesis | N-Acylbenzotriazole, Sodium azide, Alcohol | - | Carbamate | rsc.org |
| Friedel-Crafts Alkylation | Aromatic compound, Alkyl halide | Lewis Acid (e.g., AlCl₃) | Alkylated aromatic | cerritos.edu |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For tert-butyl 1H-pyrrol-2-ylcarbamate, the spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the pyrrole (B145914) ring, and the carbamate (B1207046) and pyrrole NH groups.
The tert-butyl group's nine equivalent protons would appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The protons on the pyrrole ring (at positions 3, 4, and 5) would produce more complex signals, likely multiplets, due to spin-spin coupling with each other. The NH proton of the carbamate and the NH proton of the pyrrole ring would appear as separate signals, the chemical shifts of which can be influenced by solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.5 | Singlet | 9H |
| Pyrrole-H (3, 4, 5) | ~6.0 - 7.0 | Multiplets | 3H |
| Carbamate-NH | Variable | Broad Singlet | 1H |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound is expected to display nine distinct carbon signals.
Key expected signals include those for the methyl and quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate functional group (typically downfield, ~150-160 ppm), and the four sp²-hybridized carbons of the pyrrole ring. rsc.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C (CH₃)₃ | ~80 |
| -C(C H₃)₃ | ~28 |
| Carbonyl (C=O) | ~153 |
| Pyrrole-C2 | Variable |
| Pyrrole-C3 | Variable |
| Pyrrole-C4 | Variable |
To definitively assign these proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons on the pyrrole ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₉H₁₄N₂O₂. biosynth.com
The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). The experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed formula. For C₉H₁₄N₂O₂, the theoretical monoisotopic mass is 182.1055. An HRMS analysis would be expected to yield a value extremely close to this, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretching: A sharp to moderately broad band (or bands) in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of both the pyrrole ring and the carbamate group. libretexts.org
C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ due to the sp³-hybridized C-H bonds of the tert-butyl group, and weaker absorptions above 3000 cm⁻¹ for the sp²-hybridized C-H bonds of the pyrrole ring. libretexts.org
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is a key diagnostic feature for the carbonyl group of the carbamate. libretexts.org
C-N and C-O Stretching: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to C-N and C-O single bond stretching.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrrole & Carbamate) | Stretch | 3300 - 3500 | Medium |
| C-H (sp²) | Stretch | >3000 | Weak-Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Carbamate) | Stretch | ~1700 - 1730 | Strong |
| C=C (Aromatic) | Stretch | ~1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Definitive Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can precisely determine the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles.
While no public crystal structure for this compound is currently available, such an analysis would reveal the planarity of the pyrrole ring and the specific conformation of the tert-butyl carbamate substituent relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice.
Chromatographic Methodologies for Purity Assessment and Complex Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381), would be used to separate the compound from starting materials and byproducts based on differences in polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. A common method would involve reverse-phase (RP) chromatography using a C18 column. sielc.com The compound would be eluted with a mobile phase, typically a mixture of acetonitrile (B52724) and water, and detected by a UV detector. sielc.com A Certificate of Analysis (CoA) for a commercial sample of this compound would typically report its purity as determined by HPLC analysis. pharmaoffer.com
Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel is a standard method. By carefully selecting the eluent system, this compound can be effectively isolated from impurities.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-performance liquid chromatography stands as a cornerstone technique for the analysis and purification of a wide array of organic molecules, including N-Boc protected heterocyclic compounds like this compound. This method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for isolating it from reaction mixtures.
Analytical HPLC:
In analytical applications, reversed-phase HPLC is commonly utilized. This involves a non-polar stationary phase, typically a C18-functionalized silica gel column, and a polar mobile phase. For a compound with the characteristics of this compound, a gradient elution method is often employed. This typically starts with a higher proportion of a weak solvent (e.g., water, often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increases the concentration of a stronger organic solvent, such as acetonitrile or methanol. This gradient ensures the efficient elution of the compound of interest while separating it from more polar starting materials and less polar byproducts. Purity is generally assessed by integrating the peak area of the compound and is often confirmed to be greater than 95% for use in subsequent synthetic steps.
Preparative HPLC:
For the purification of this compound on a larger scale, preparative HPLC is the method of choice. While the principles are similar to analytical HPLC, preparative systems use wider columns and higher flow rates to handle larger sample loads. The mobile phase composition and gradient are typically optimized at the analytical scale before being transferred to the preparative system. The selection of volatile mobile phase components is crucial to facilitate the removal of the solvent from the collected fractions, yielding the pure compound. Isocratic elution, where the mobile phase composition remains constant, can also be used if the separation from impurities is sufficient.
Table 1: Illustrative HPLC Parameters for Analysis of N-Boc Protected Pyrrole Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Note: These are representative conditions and may require optimization for this compound. |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-layer chromatography is an invaluable tool in synthetic organic chemistry for its simplicity, speed, and low cost, making it ideal for monitoring the progress of reactions, such as the Boc-protection of 2-aminopyrrole to form this compound.
The synthesis of this compound involves the reaction of 2-aminopyrrole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, the consumption of the starting material and the formation of the product can be visualized. A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting amine and the Boc-protected product.
Typically, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is used. The more polar 2-aminopyrrole will have a stronger interaction with the polar silica gel stationary phase and thus will have a lower retention factor (Rf) value. In contrast, the resulting this compound is less polar due to the masking of the amino group and will travel further up the plate, exhibiting a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. Alternatively, staining with a developing agent is common. A potassium permanganate (B83412) (KMnO₄) stain is often effective for pyrroles, appearing as yellow-brown spots on a purple background. Another common stain is p-anisaldehyde, which can produce a range of colors with different functional groups upon heating.
Table 2: Representative TLC Conditions for Monitoring Boc-Protection of an Amino-Pyrrole
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) and/or staining (e.g., KMnO₄ or p-anisaldehyde) |
| Expected Rf (Starting Material) | Lower value |
| Expected Rf (Product) | Higher value |
| Note: The optimal mobile phase composition may vary and requires experimental determination. |
Computational and Theoretical Investigations of Pyrrole Carbamate Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics and predicting the reactivity of pyrrole-based molecules like tert-butyl 1H-pyrrol-2-ylcarbamate. These computational methods provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental in forecasting the molecule's behavior in chemical reactions.
For instance, analysis of the HOMO and LUMO energy gap helps to determine the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In derivatives of pyrrole (B145914), the HOMO is often localized on the electron-rich pyrrole ring, making it susceptible to electrophilic substitution, while the LUMO's position can highlight sites prone to nucleophilic attack.
Furthermore, Natural Bond Orbital (NBO) analysis can be used to study intramolecular electron delocalization and hyperconjugative interactions. researchgate.net These studies reveal the stability conferred by electron transfer between occupied and unoccupied orbitals, which is a key feature of the pyrrole scaffold's electronic structure. researchgate.net Such detailed computational analyses are essential for interpreting reactivity patterns and designing new synthetic pathways. nih.gov
Molecular Modeling and Conformational Analysis of Pyrrole Scaffolds
The three-dimensional structure and conformational flexibility of pyrrole scaffolds are critical determinants of their function, particularly when they are incorporated into larger, biologically active molecules. Molecular modeling techniques are employed to explore the conformational landscape of these compounds, including this compound.
A key aspect of this analysis is the potential energy surface (PES) scan. By systematically rotating specific bonds, such as the bond between the pyrrole ring and the carbamate (B1207046) nitrogen, a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). For a molecule like this compound, this analysis would reveal the preferred orientation of the bulky tert-butyl carbamate group relative to the pyrrole ring. This orientation is influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding or other non-covalent interactions.
Studies on related pyrrole structures have shown that the pyrrole scaffold itself can be incorporated into turn mimics, which are structures designed to imitate the turns in proteins and peptides. nih.gov The conformational rigidity or flexibility of the pyrrole-based scaffold is crucial for its ability to mimic specific secondary structures. nih.gov For example, 1H-pyrrolo[1,2-c]imidazol-3(2H)-ones, which can be synthesized from pyrrole precursors, are compact scaffolds that overlay well with type I β-turns found in proteins. nih.gov Computational modeling helps to confirm that the side chains of these mimics are projected in a way that effectively imitates the natural turn. nih.gov
Elucidation of Reaction Mechanisms Through Computational Methods
Computational chemistry offers powerful tools to elucidate the step-by-step mechanisms of chemical reactions involving pyrrole-carbamate compounds. By mapping the entire reaction pathway, from reactants to products through transition states, researchers can gain a deep understanding of the factors that control reaction outcomes and rates.
DFT calculations are frequently used to locate the transition state structures and calculate their corresponding activation energies. rsc.org A high activation energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For reactions involving pyrrole derivatives, such as electrophilic substitution, cyclization, or more complex multi-step syntheses, computational studies can identify the most energetically favorable pathway among several possibilities. rsc.orgresearchgate.net
Ligand-Target Interaction Analysis via Molecular Docking (in the context of designing synthetic precursors)
While this compound is a synthetic precursor, its structural motifs are integral to the design of final compounds intended to interact with biological targets. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein or enzyme.
In the context of drug design, a final molecule derived from a pyrrole-carbamate precursor is docked into the active site of a target protein. The goal is to understand how the ligand interacts with key amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net For instance, derivatives of pyrrole have been designed and synthesized as potential inhibitors for various enzymes, such as the InhA enzyme in Mycobacterium tuberculosis or protein kinases like EGFR and CDK2. nih.govnih.gov
Docking studies can reveal that the pyrrole ring might engage in hydrophobic interactions or pi-stacking with aromatic residues in the binding pocket, while the carbamate-derived portion could act as a hydrogen bond donor or acceptor. vlifesciences.com This analysis helps to rationalize the observed biological activity of the synthesized compounds and provides a structural basis for further optimization. nih.gov By understanding how the structural features derived from the precursor contribute to binding, medicinal chemists can rationally modify the precursor or the synthetic route to design next-generation ligands with improved potency and selectivity. plos.org
Applications in Advanced Organic Synthesis and Scaffold Construction
tert-Butyl 1H-Pyrrol-2-ylcarbamate as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block in organic synthesis is well-established. The presence of the tert-butoxycarbonyl (Boc) protecting group on the carbamate (B1207046) nitrogen allows for selective functionalization at other positions of the pyrrole (B145914) ring. This strategic protection prevents unwanted side reactions and enables chemists to precisely orchestrate complex synthetic sequences. The pyrrole core itself is a privileged scaffold in numerous biologically active compounds, and this building block provides a convenient entry point for its incorporation.
The reactivity of the pyrrole ring, coupled with the stability of the Boc-protected carbamate, allows for a diverse range of chemical transformations. These include electrophilic substitutions at the electron-rich positions of the pyrrole ring and metal-catalyzed cross-coupling reactions. The ability to deprotect the carbamate under specific conditions further enhances its synthetic utility, revealing a primary amine that can be engaged in a variety of subsequent reactions, such as amide bond formation or the introduction of other functional groups. This dual reactivity makes it an essential tool for the construction of complex molecules.
Role in the Synthesis of Complex Heterocyclic Systems and Fused Ring Structures
A significant application of this compound and its derivatives lies in the synthesis of complex heterocyclic systems and fused ring structures. These intricate molecular frameworks are often found at the core of pharmacologically active compounds.
One notable example is the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. In a multi-step sequence, a pyrrole derivative bearing a carbamate group at the 1-position can be condensed with other reagents to construct the fused pyridazine (B1198779) ring. For instance, the reaction of a suitably substituted pyrrole with a chalcone (B49325) can lead to the formation of the pyrrolo[1,2-b]pyridazine skeleton rsc.org. This approach highlights the ability of the pyrrole-carbamate moiety to participate in cyclization reactions, providing access to novel heterocyclic scaffolds.
The general strategy often involves the initial formation of a substituted 1-aminopyrrole (B1266607) derivative, which can then undergo condensation and cyclization with a 1,3-dicarbonyl compound or its equivalent to furnish the fused heterocyclic system. The use of a BOC-protected 1-aminopyrrole derivative in reactions with α,β-unsaturated ketones has been explored as a route to pyrrolo[1,2-b]pyridazines nih.gov.
Precursor in the Development of Medicinal Chemistry Scaffolds
The pyrrole-carbamate scaffold is a valuable precursor in the development of new therapeutic agents. Its structural motifs are frequently found in molecules designed to interact with biological targets such as protein kinases.
Construction of Core Structures for Bioactive Analogues
The modification of the this compound core structure allows for the generation of libraries of bioactive analogues. By systematically altering the substituents on the pyrrole ring, medicinal chemists can explore the structure-activity relationships (SAR) of a particular compound class. This exploration is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.
The pyrrole-2-carboxamide moiety, which can be derived from this compound, is a key feature in a number of biologically active compounds, including analogues of the marine natural product oroidin (B1234803) nih.gov. These analogues have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of this scaffold in the development of new anti-infective agents nih.gov.
Intermediate in Total Synthesis Efforts for Drug Candidates (e.g., Lacosamide, Upatinib)
While a direct role for this compound in the total synthesis of the anticonvulsant drug Lacosamide is not prominently documented in the reviewed literature, the importance of related pyrrole-containing intermediates in the synthesis of other significant drug candidates is evident.
A key example is the synthesis of Upatinib (Upadacitinib), a Janus kinase (JAK) inhibitor used for the treatment of autoimmune disorders. A crucial intermediate in the industrial production of Upatinib is tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate nih.gov. This complex molecule contains a pyrrolo[2,3-b]pyrazine fused ring system with a tert-butyl carbamate group attached to the pyrrole ring. This intermediate serves as a testament to the utility of the pyrrole-carbamate motif in the construction of sophisticated drug molecules. The synthesis of this intermediate involves the coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with a source of the carbamate group nih.gov.
| Drug Candidate | Key Intermediate | Therapeutic Area |
| Upatinib | tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate | Autoimmune Disorders |
Design and Synthesis of Novel Functional Molecules Incorporating Pyrrole-Carbamate Moieties
The pyrrole-carbamate moiety serves as a valuable pharmacophore in the design and synthesis of novel functional molecules with a wide range of potential applications. A significant area of focus is the development of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.
The general approach involves using the pyrrole-carbamate as a central scaffold and appending various functional groups to modulate the molecule's interaction with the target kinase. The design of these inhibitors is often guided by computational modeling and an understanding of the kinase's active site. The pyrrole ring can act as a hinge-binding motif, while the carbamate and other substituents can be tailored to occupy specific pockets within the enzyme, thereby enhancing potency and selectivity. The development of pyrrolopyrimidine derivatives as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC) showcases this strategy nih.gov.
The synthesis of these functional molecules often involves multi-step reaction sequences, including cross-coupling reactions to introduce diversity at various positions of the pyrrole ring. The versatility of this compound as a starting material facilitates the efficient construction of these complex and potentially life-saving molecules.
Q & A
Basic: What are the established synthetic routes for tert-butyl 1H-pyrrol-2-ylcarbamate, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves carbamate protection of the pyrrole nitrogen. A common approach is the reaction of 1H-pyrrol-2-amine with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (aqueous base, e.g., NaOH, with a phase-transfer catalyst). Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like Boc group migration .
- Solvent selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water) achieves >90% purity. Yield optimization (~70–85%) requires strict anhydrous conditions to prevent Boc cleavage by moisture .
Advanced: How can researchers address challenges in regioselective functionalization of the pyrrole ring in this compound?
Methodological Answer:
Regioselective modification at the pyrrole C3/C5 positions is complicated by the electron-rich aromatic system. Strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., trimethylsilyl) to stabilize intermediates for halogenation or cross-coupling .
- Computational guidance : DFT calculations predict electrophilic substitution preferences (e.g., nitration at C3 due to lower activation energy) .
- Protection/deprotection cycles : Temporary protection of the carbamate with acid-labile groups (e.g., Troc) enables selective functionalization .
Basic: What analytical techniques are most reliable for characterizing this compound, and what spectral signatures are critical?
Methodological Answer:
- NMR :
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₉H₁₄N₂O₂: 197.1056) ensures molecular identity .
- IR : Strong C=O stretch at ~1700 cm⁻¹ (Boc group) .
Advanced: How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
The tert-butyl group:
- Limits Buchwald-Hartwig amination : Steric hindrance reduces accessibility to the carbamate nitrogen, requiring bulky ligands (e.g., XPhos) or elevated temperatures .
- Enhances stability in Suzuki-Miyaura couplings : The Boc group prevents undesired coordination of palladium to the pyrrole nitrogen, improving selectivity for C–C bond formation at C3/C5 .
- Quantitative analysis : Molecular dynamics simulations show a ~30% reduction in reaction rates compared to methyl carbamate analogs due to steric effects .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability :
Advanced: How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?
Methodological Answer:
Discrepancies in toxicity (e.g., acute vs. chronic effects) arise from:
- Assay variability : Compare data from OECD-compliant studies (e.g., Ames test for mutagenicity) with in vitro hepatocyte assays .
- Metabolite identification : LC-MS/MS profiling identifies reactive intermediates (e.g., de-Boc metabolites) that may explain species-specific toxicity .
- Dose-response validation : Reproduce results using standardized protocols (e.g., OECD TG 423) and orthogonal cell lines (e.g., HepG2 vs. HEK293) .
Basic: What strategies mitigate side reactions during Boc deprotection of this compound?
Methodological Answer:
- Acid selection : Use TFA in DCM (0–5°C, 2–4 hr) for rapid deprotection without pyrrole ring degradation .
- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts .
- Monitoring : Track reaction progress via TLC (silica, 10% MeOH/DCM; Rf ~0.3 for free amine) .
Advanced: What computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina screens against targets (e.g., kinase enzymes) using pyrrole-carbamate as a hinge-binding motif .
- QSAR models : Train models on pyrrole derivatives’ IC₅₀ data to prioritize synthesis of high-activity analogs .
- ADMET prediction : SwissADME forecasts blood-brain barrier permeability (e.g., logP ~2.5) and CYP450 inhibition risks .
Basic: How does the electronic nature of the pyrrole ring influence the reactivity of this compound in electrophilic substitutions?
Methodological Answer:
The electron-rich pyrrole ring directs electrophiles to C3/C5 positions:
- Nitration : Requires HNO₃/Ac₂O at –10°C, yielding 3-nitro derivatives predominantly .
- Halogenation : NBS in DMF brominates C3 selectively (70% yield) .
- Kinetic vs. thermodynamic control : DFT calculations show C3 attack is kinetically favored, while C5 products dominate under prolonged reaction times .
Advanced: What methodologies enable the study of non-covalent interactions between this compound and biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-protein interactions .
- Cryo-EM : Resolve binding conformations at near-atomic resolution for structure-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
